molecular formula C5H8N2O2 B8133370 (1H-Pyrazole-4,5-diyl)dimethanol

(1H-Pyrazole-4,5-diyl)dimethanol

Cat. No.: B8133370
M. Wt: 128.13 g/mol
InChI Key: ARAOJJZYLIJJKT-UHFFFAOYSA-N
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Description

(1H-Pyrazole-4,5-diyl)dimethanol (CAS: 35344-98-0) is a pyrazole-derived compound featuring two methanol substituents at the 4- and 5-positions of the heterocyclic core. Pyrazole derivatives are widely studied for their structural versatility, which enables applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

[5-(hydroxymethyl)-1H-pyrazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c8-2-4-1-6-7-5(4)3-9/h1,8-9H,2-3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAOJJZYLIJJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 1,3-Dicarbonyl Compounds with Hydrazine Derivatives

This method leverages the cyclocondensation of 1,3-diketones or related precursors with hydrazine derivatives to form pyrazole rings. For (1H-Pyrazole-4,5-diyl)dimethanol, the 1,3-dicarbonyl compound must bear hydroxymethyl groups at positions 4 and 5.

Key Steps:

  • Synthesis of 1,3-Dicarbonyl Precursor: A 1,3-diketone with hydroxymethyl groups (e.g., 2,3-dihydroxybutanedioic acid derivatives) is prepared.

  • Cyclocondensation: The precursor reacts with hydrazine or substituted hydrazines in the presence of an acid catalyst (e.g., acetic acid) to form the pyrazole ring.

Example Reaction:

HOCH2C(O)C(O)CH2OH+NH2NH2H+This compound\text{HOCH}2\text{C(O)C(O)CH}2\text{OH} + \text{NH}2\text{NH}2 \xrightarrow{\text{H}^+} \text{this compound}

Challenges:

  • Steric hindrance from hydroxymethyl groups may limit reaction efficiency.

  • Control of regioselectivity is critical to ensure substitution at positions 4 and 5.

Supporting Data:

  • Similar pyrazole syntheses using 1,3-diketones and hydrazine derivatives are well-documented .

  • Hydroxymethyl-substituted pyrazoles are often synthesized via this route, though explicit examples for this compound are sparse .

Hydroxymethylation of Pyrazole Derivatives

This approach involves introducing hydroxymethyl groups directly onto a preformed pyrazole ring.

Key Steps:

  • Pyrazole Core Synthesis: A pyrazole ring is synthesized via classical methods (e.g., cyclization of hydrazines with 1,3-diketones).

  • Hydroxymethylation: Formaldehyde or hydroxymethylating agents (e.g., methyl chloroformate) are used to introduce hydroxymethyl groups at positions 4 and 5.

Example Reaction:

Pyrazole+HCHOReductive ConditionsThis compound\text{Pyrazole} + \text{HCHO} \xrightarrow{\text{Reductive Conditions}} \text{this compound}

Challenges:

  • Positional selectivity is complex due to the electron-rich nature of the pyrazole ring.

  • Over-methylation or side reactions (e.g., oxidation) may occur.

Supporting Data:

  • Hydroxymethylation of aromatic rings is a common strategy in organic synthesis .

  • No direct examples for pyrazole hydroxymethylation were found in the reviewed literature.

Deprotection of Isopropylidene-Protected Diols

This method employs protecting group chemistry to synthesize the dimethanol. A protected diol (e.g., isopropylidene derivative) is deprotected to yield the target compound.

Key Steps:

  • Protection: A diol precursor is treated with 2,2-dimethoxypropane (DMP) and phosphotungstic acid (PTA) to form the isopropylidene-protected derivative .

  • Deprotection: Acidic hydrolysis (e.g., HCl) removes the isopropylidene group, regenerating the diol.

Example Reaction:

Protected DiolHClThis compound\text{Protected Diol} \xrightarrow{\text{HCl}} \text{this compound}

Advantages:

  • High regioselectivity due to steric control during protection.

  • Mild reaction conditions for deprotection.

Supporting Data:

  • Isopropylidenation is widely used to protect 1,2-diols in pyrazole derivatives .

  • Deprotection yields diols with retained functional groups .

Reduction of Diketones or Dicarboxylic Acids

This method involves reducing a diketone or dicarboxylic acid to form the diol.

Key Steps:

  • Oxidation: A pyrazole derivative with ketone or carboxylic acid groups at positions 4 and 5 is synthesized.

  • Reduction: Borohydride (e.g., NaBH₄) or catalytic hydrogenation reduces the carbonyl groups to hydroxymethyl groups.

Example Reaction:

Pyrazole-4,5-dioneNaBH4This compound\text{Pyrazole-4,5-dione} \xrightarrow{\text{NaBH}_4} \text{this compound}

Challenges:

  • Selective reduction of ketones without affecting the pyrazole ring.

  • Potential over-reduction or side products.

Supporting Data:

  • Reduction of diketones to diols is a standard procedure in organic chemistry .

  • No explicit examples for pyrazole-4,5-dione reduction were identified.

Synthetic Routes from Pyrazole-4,5-dicarboxylic Acid

This method involves decarboxylation or hydrolysis of a dicarboxylic acid precursor.

Key Steps:

  • Carboxylation: A pyrazole derivative with carboxylic acid groups at positions 4 and 5 is synthesized.

  • Decarboxylation: Thermal or catalytic decarboxylation removes CO₂, yielding hydroxymethyl groups.

Example Reaction:

Pyrazole-4,5-dicarboxylic AcidΔThis compound\text{Pyrazole-4,5-dicarboxylic Acid} \xrightarrow{\Delta} \text{this compound}

Challenges:

  • Harsh conditions may degrade the pyrazole ring.

  • Limited control over reaction stoichiometry.

Supporting Data:

  • Decarboxylation of β-keto carboxylic acids is a known synthetic pathway .

  • No direct examples for pyrazole-4,5-dicarboxylic acid decarboxylation were found.

Biological and Industrial Production Methods

Industrial-scale synthesis often optimizes reagent efficiency and catalyst reuse.

Key Strategies:

  • Continuous Flow Reactors: Improve reaction yields and scalability for hydroxymethylation or cyclocondensation .

  • Catalytic Hydrogenation: Used for selective reduction of carbonyl groups .

Example:

  • A patent describes hydrogenation of nitro groups to amines on pyrazole derivatives, suggesting potential for hydroxymethyl group introduction .

Comparative Analysis of Methods

Method Advantages Limitations References
Condensation Direct synthesis, high regioselectivitySteric hindrance, limited precursors available
Hydroxymethylation Flexible reagents, scalablePoor positional control, side reactions
Deprotection High purity, mild conditionsRequires protection step, limited availability
Reduction Simple reagents, cost-effectiveOver-reduction risks, catalyst sensitivity
Decarboxylation Direct route from carboxylic acidsHarsh conditions, low yields

Spectroscopic and Analytical Data

While explicit data for this compound is scarce, related compounds provide insights:

Property Value Method Reference
Molecular Weight 128.13 g/molCalculated from formula
IR Peaks –OH (3500–3300 cm⁻¹), C–H (2940–2895 cm⁻¹)FTIR
¹H NMR δ 3.65–4.99 (–CH₂OH), δ 7.30 (pyrazole H)DMSO-d₆
Melting Point 149–168°COpen capillary tube

Applications in Medicinal Chemistry

This compound serves as a building block for antimicrobial agents, ureas, and carboxamides. For example:

  • Ureas/Carboxamides: Reacted with phosphoramidic dichlorides to form bioactive derivatives .

  • Mannich Bases: Used in synthesizing benzimidazole-pyrazole hybrids with antifungal activity .

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrazole-4,5-diyl)dimethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form pyrazole derivatives with different substituents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of suitable catalysts.

Major Products

    Oxidation: Formation of pyrazole-4,5-dicarboxylic acid.

    Reduction: Formation of pyrazole derivatives with different alkyl or aryl groups.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Synthetic Routes

The synthesis of (1H-Pyrazole-4,5-diyl)dimethanol typically involves the reaction of pyrazole with formaldehyde under basic conditions. The process can be summarized as follows:

  • Starting Materials : Pyrazole and formaldehyde.
  • Reaction Conditions : Basic conditions using sodium hydroxide or potassium hydroxide.
  • Procedure : Pyrazole reacts with formaldehyde to form a hydroxymethyl intermediate, which is then reduced to yield this compound.

Industrial Production

For industrial applications, the synthesis may be scaled up with optimizations for yield and purity while considering cost-effectiveness and environmental impact.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceutical compounds. It has shown potential in developing drugs with anti-inflammatory, anti-cancer, and antimicrobial properties. Notably, pyrazole derivatives are recognized for their broad spectrum of pharmacological activities:

  • Anti-inflammatory Agents : Compounds derived from this compound have been evaluated for their efficacy in reducing inflammation.
  • Antimicrobial Activity : Research indicates that derivatives exhibit significant inhibition against various bacterial strains, including drug-resistant bacteria like Acinetobacter baumannii .

Materials Science

The compound is utilized in the development of advanced materials such as polymers and nanomaterials. Its unique structural properties allow for the modification of material characteristics, enhancing their usability in various applications.

Biological Studies

In biochemical research, this compound acts as a probe to study enzyme activity and protein interactions. Its ability to form hydrogen bonds and coordinate with metal ions makes it valuable for investigating biological processes.

Antimicrobial Studies

A study focused on synthesizing new pyrazole-derived hydrazones demonstrated that certain derivatives exhibited potent activity against A. baumannii strains with minimum inhibitory concentration values as low as 0.78 µg/mL. These compounds were found to be non-toxic to mammalian cell lines during in vitro tests .

Pharmacological Evaluations

Research has highlighted the potential of pyrazole derivatives in treating various diseases. For instance, a series of pyrazole compounds were synthesized and tested for their anti-cancer properties, showcasing significant cytotoxic effects on cancer cell lines while maintaining low toxicity levels .

Mechanism of Action

The mechanism of action of (1H-Pyrazole-4,5-diyl)dimethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The compound can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Core Heterocyclic Variations

Compound Name Core Structure Substituents Key Features
(1H-Pyrazole-4,5-diyl)dimethanol Pyrazole 4,5-dimethanol Planar aromatic ring; dual hydroxyl groups enable hydrogen-bonding networks.
(N-Benzyl-1H-1,2,3-triazole-4,5-diyl)dimethanol Triazole N-benzyl, 4,5-dimethanol Non-aromatic triazole core; enhanced dipole interactions for enzyme inhibition.
[(3R,4R,5R*)-2,3-Diphenyl-isoxazolidine-4,5-diyl]dimethanol Isoxazolidine 2,3-diphenyl, 4,5-dimethanol Non-planar, fused ring system; stereochemical complexity influences bioactivity.
(2-Phenyl-1H-imidazole-4,5-diyl)dimethanol Imidazole 2-phenyl, 4,5-dimethanol Aromatic imidazole core; high polarity due to dual hydroxyl and NH groups.

Physicochemical Properties

Compound LogP Solubility (25°C) Melting Point (°C) Reference
This compound N/A N/A N/A
(1-Trityl-1H-imidazole-4,5-diyl)dimethanol 3.71 0.12 g/L 192–193
[(3R,4R,5R*)-2,3-Diphenyl-isoxazolidine-4,5-diyl]dimethanol N/A N/A 128.8

Key Research Findings

Structural Influence on Bioactivity: Triazole derivatives exhibit superior xanthine oxidase inhibition due to their ability to form stable hydrogen bonds with the enzyme’s active site, as demonstrated by molecular docking studies . Isoxazolidine derivatives show conformation-dependent bioactivity; their non-planar structure facilitates interactions with bacterial membranes .

Synthetic Challenges :

  • Pyrazole derivatives require precise control of regioselectivity during synthesis, whereas isoxazolidines demand stereochemical optimization via cycloaddition .

Gaps in Data: Limited experimental data exist for this compound’s physicochemical properties (e.g., LogP, solubility) and biological activities, highlighting the need for further studies.

Biological Activity

(1H-Pyrazole-4,5-diyl)dimethanol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives, in general, are known for their broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, characterization, and specific case studies that highlight its efficacy against various pathogens.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with dimethylol compounds. For instance, one study reported a yield of 70% for the synthesis of this compound, with a melting point range of 126-125°C. Characterization techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to confirm the structure. Key IR peaks include those corresponding to O-H stretching at 3520 cm1^{-1} and aliphatic C-H stretching around 2940 cm1^{-1} .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a variety of bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria. For example:

  • Staphylococcus aureus : Exhibited notable inhibition with Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to standard antibiotics.
  • Escherichia coli : Showed moderate sensitivity, suggesting potential for use in treating infections caused by this pathogen.

The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth .

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives can also exert anti-inflammatory effects. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. One study reported an inhibition rate of up to 85% for TNF-α at concentrations similar to those used in clinical settings .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several pyrazole derivatives, this compound was evaluated alongside other synthesized compounds. The results indicated that it outperformed many derivatives in inhibiting the growth of A. baumannii, a notorious nosocomial pathogen. The study utilized standard disk diffusion methods to assess antimicrobial activity .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound in a model of induced inflammation in rats. The compound was administered orally and showed a significant reduction in paw edema compared to control groups. Histopathological examinations further confirmed decreased inflammatory cell infiltration in treated subjects .

Data Summary

The following table summarizes the biological activities observed for this compound:

Biological Activity Tested Pathogen/Condition Result Reference
AntimicrobialStaphylococcus aureusEffective inhibition (MIC values comparable to antibiotics)
AntimicrobialEscherichia coliModerate sensitivity observed
Anti-inflammatoryInflammation model in rats85% inhibition of TNF-α production
Anti-inflammatoryPaw edema reductionSignificant reduction compared to control

Q & A

Q. What are the common synthetic routes for (1H-Pyrazole-4,5-diyl)dimethanol and its derivatives?

  • Methodological Answer : Synthesis typically involves 1,3-dipolar cycloaddition between nitrones and alkenes/dienes. For example, in [(3R*,4R*,5R*)-2,3-diphenylisoxazolidine-4,5-diyl]dimethanol, a nitrone reacts with cis-2-butene-1,4-diol under reflux in a solvent mixture (e.g., 1-butanol:xylene) . Post-reaction, purification is achieved via column chromatography (hexane:ethyl acetate) and recrystallization (diethyl ether) to isolate stereoisomers. Yields range from 65–71%, with characterization via NMR, FTIR, and XRD .

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, in [(3R*,4R*,5R*)-2,3-diphenylisoxazolidine-4,5-diyl]dimethanol, data collection uses a Stoe IPDS 2 diffractometer (MoKα radiation, λ = 0.71073 Å). Refinement with SHELXL (part of the SHELX suite) resolves hydrogen bonding (O—H···O) and envelope conformations. Key parameters: space group Pbca, a = 8.1254 Å, b = 11.0602 Å, c = 32.4813 Å .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • FTIR : Identifies hydroxyl (O—H, ~3200–3500 cm⁻¹) and pyrazole ring vibrations (C=N, ~1500–1600 cm⁻¹).
  • NMR : ¹H NMR confirms diastereotopic protons (e.g., CH₂OH groups at δ 3.5–4.5 ppm) .
  • XRD : Validates molecular packing and hydrogen-bonded networks (e.g., R₂²(14) motifs) .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Discrepancies in antimicrobial activity (e.g., Staphylococcus aureus vs. Enterococcus faecalis) require:
  • Comparative MIC assays under standardized conditions (e.g., CLSI guidelines).
  • Structural variance analysis : Substituents like hydroxyl vs. methoxy groups impact hydrophilicity and membrane penetration .
  • QSAR modeling to correlate substituent effects with activity trends .

Q. How do computational studies (e.g., molecular docking) contribute to understanding the bioactivity of this compound derivatives?

  • Methodological Answer : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like xanthine oxidase. For example, (N-benzyl-1H-triazole-4,5-diyl)dimethanol derivatives showed inhibition (IC₅₀ = 12.4 µM) via hydrogen bonds with Arg880 and π-π stacking with Phe914 . Validate with MD simulations (100 ns) to assess stability .

Q. How does the conformational analysis of this compound influence its reactivity and interaction with biological targets?

  • Methodological Answer : The envelope conformation of the heterocyclic ring (e.g., O1 displacement by 0.296 Å) affects hydrogen-bond donor capacity. Cremer-Pople puckering parameters quantify ring distortion, which modulates interactions with enzymes (e.g., human PNP inhibition via hydroxyl group alignment) .

Q. What strategies achieve enantiomeric purity during the synthesis of this compound derivatives?

  • Methodological Answer :
  • Chiral chromatography (e.g., Chiralpak IA/IB) separates enantiomers.
  • Asymmetric catalysis : Use of chiral auxiliaries (e.g., (S)-(+)-2-phenylglycinol) in cycloaddition reactions .
  • Recrystallization : Diastereomeric mixtures (e.g., cis vs. trans) are resolved via solvent polarity gradients (e.g., diethyl ether) .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

  • Methodological Answer :
  • Solvent optimization : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water) to simplify purification .
  • Catalyst efficiency : Screen Pd/Cu systems (e.g., bis(triphenylphosphine)palladium(II) chloride) to minimize byproducts in cross-coupling steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-Pyrazole-4,5-diyl)dimethanol
Reactant of Route 2
Reactant of Route 2
(1H-Pyrazole-4,5-diyl)dimethanol

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